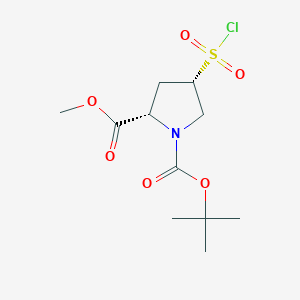

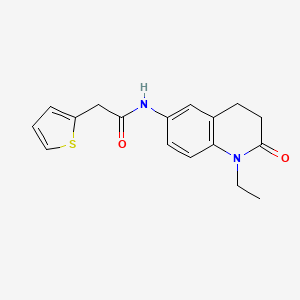

N1-(3-methoxybenzyl)-N2-pentyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N1-(3-methoxybenzyl)-N2-pentyloxalamide” is a complex organic compound. Based on its nomenclature, it likely contains a methoxybenzyl group (a benzene ring with a methoxy (OCH3) and a benzyl (CH2C6H5) substituent) and a pentyloxalamide group (an oxalamide (a type of amide) with a pentyl (five carbon alkyl) substituent) .

Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The amide group might be involved in reactions such as hydrolysis, while the methoxy group on the benzene ring could direct electrophilic aromatic substitution reactions to the ortho and para positions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and functional groups would influence properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Receptor Interaction Profiles

Studies on NBOMe derivatives, structurally related to N1-(3-methoxybenzyl)-N2-pentyloxalamide, reveal their strong interaction with serotonergic receptors (5-HT2A, 5-HT2B, 5-HT2C), adrenergic α1 receptors, dopaminergic D1-3 receptors, and histaminergic H1 receptors. These interactions suggest potent hallucinogenic effects and stimulant properties, potentially due to α1 receptor interactions, similar to LSD but with distinct pharmacological profiles (Rickli et al., 2015).

Metabolic Pathways

Metabolism studies of NBOMe compounds, including those structurally similar to this compound, have been conducted to understand their transformation in biological systems. These studies, which include in vivo in rats and in vitro in human liver microsomes, identify primary metabolic pathways such as O-demethylation, hydroxylation, and conjugation reactions (glucuronidation, sulfation, N-acetylation), highlighting the complexity of their biotransformation and the potential for producing various metabolites with distinct pharmacokinetic and toxicological profiles (Šuláková et al., 2021).

Synthetic Methodologies

The synthesis of related compounds involves various chemical transformations, including alkylation, acylation, and protective group strategies, to obtain desired derivatives with potential bioactive properties. These methodologies contribute to the development of novel compounds for research and therapeutic applications, underscoring the importance of synthetic chemistry in exploring the structure-activity relationships of these molecules (Kurosawa et al., 2003).

Forensic Toxicology and Safety

NBOMe derivatives, including those related to this compound, have been associated with severe intoxications and fatalities, emphasizing the need for accurate detection and understanding of their toxicological profiles. Research in forensic toxicology focuses on the analytical characterization, detection methods, and acute toxicity of these compounds, contributing to public health and safety efforts by informing regulatory and emergency response strategies (Hill et al., 2013).

Mechanism of Action

Target of Action

N1-(3-methoxybenzyl)-N2-pentyloxalamide, also known as a macamide, primarily targets the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is responsible for the breakdown of endocannabinoids, which are compounds in the body that play a crucial role in various physiological processes such as pain sensation, mood, and sleep .

Mode of Action

The compound interacts with its target, FAAH, by inhibiting its activity . This inhibition prevents the breakdown of endocannabinoids, thereby increasing their levels in the body . The increased endocannabinoid levels can enhance the activation of cannabinoid receptors, leading to the modulation of various physiological processes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endocannabinoid system . By inhibiting FAAH, the compound indirectly affects the downstream signaling of cannabinoid receptors. The exact downstream effects can vary depending on the specific endocannabinoid involved and the type of cannabinoid receptor being activated .

Pharmacokinetics

Studies on similar compounds suggest that macamides have a slow absorption and elimination rate . The highest distribution of these compounds after absorption was found in the stomach, followed by the lung . These properties may influence the compound’s bioavailability and its ability to reach its target, FAAH .

Result of Action

The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels. This can result in enhanced activation of cannabinoid receptors and modulation of various physiological processes. The exact molecular and cellular effects can vary depending on the specific endocannabinoid and cannabinoid receptor involved .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially affect the compound’s stability and its interaction with faah .

Safety and Hazards

properties

IUPAC Name |

N'-[(3-methoxyphenyl)methyl]-N-pentyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-3-4-5-9-16-14(18)15(19)17-11-12-7-6-8-13(10-12)20-2/h6-8,10H,3-5,9,11H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEPFZXFMBVYRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C(=O)NCC1=CC(=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2811393.png)

![2-Chloro-N-[4-methyl-2-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B2811398.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2811407.png)

![1-Benzyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2811408.png)